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Compound of Interest

(R)-1-(6-Methoxy-1H-indol-3-
Compound Name: _
yl)propan-2-amine

cat. No.: B11899267

Executive Summary

This technical guide analyzes the pharmacological and structural determinants of methoxy-
substituted tryptamines, a subclass of indolealkylamines distinguished by their unique "atypical”
psychedelic profiles. Unlike the classic 4-substituted tryptamines (e.g., psilocybin) or ergolines,
the 5-methoxy (5-MeO) series exhibits a distinct functional selectivity bias toward the 5-HT1A
receptor while maintaining full agonism at 5-HT2A. This document dissects the Structure-
Activity Relationship (SAR) governing these interactions, details the metabolic pathways
dictating their bioavailability, and provides validated protocols for their synthesis and
characterization.

Chemical Architecture & SAR Logic

The core scaffold consists of an indole ring substituted at the 4, 5, 6, or 7 positions with a
methoxy (-OCHs) group and an ethylamine side chain with varying N-substitutions.

Positional Isomerism: The Methoxy Vector

The position of the methoxy group is the primary determinant of receptor affinity and metabolic
stability.

o 5-Methoxy (5-MeOQ): This substitution pattern mimics the endogenous neurotransmitter
serotonin (5-HT) most closely (which is 5-hydroxy).
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o Effect: drastically increases lipophilicity compared to 5-OH, facilitating Blood-Brain Barrier
(BBB) penetration.

o Binding: Enhances affinity for 5-HT1A significantly (Ki < 5 nM) and retains high affinity for
5-HT2A.[1]

e 4-Methoxy (4-MeOQ): A positional isomer of psilocin (4-HO-DMT) O-methyl ether.[2]

o Effect: Steric hindrance at the 4-position forces the ethylamine side chain into a specific
conformation via hydrogen bonding with the indole NH.

o Binding: Retains 5-HT2A affinity but exhibits a ~20-fold reduction in 5-HT1A affinity
compared to the 5-MeO isomer.[2]

o 6-Methoxy (6-MeO):

o Effect: Generally results in a loss of psychoactive potency. While it binds to 5-HT2A, in
silico and functional assays suggest it may act as an antagonist or lack the necessary
functional bias to trigger the psychedelic cascade.

N-Substitution: Steric & Electronic Tuning

Modifications to the terminal amine modulate metabolic protection (MAO resistance) and
receptor subtype selectivity.

e N,N-Dimethyl (DMT): The baseline.[3] Rapidly degraded by MAO-A.[4][5][6]

» N-Isopropyl (MiPT/DIiPT): Bulky groups increase lipophilicity and steric hindrance, reducing
MAO susceptibility.

o 5-MeO-MiPT: "Moxy". Balances MAO resistance with high oral bioavailability.

o 5-MeO-DiPT: "Foxy". The di-isopropy! substitution further reduces 5-HT1A affinity relative
to 5-HT2A, altering the qualitative effect profile.

Pharmacodynamics: Receptor Binding & Functional
Selectivity[7][8]
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The defining characteristic of 5-MeO tryptamines is their dual-binding profile and full agonism.

Binding Affinity Data (Ki)

The following table synthesizes binding affinities from radioligand displacement assays. Lower
Ki indicates higher affinity.[4]

5-HT1A Ki 5-HT2A Ki 5-HT2C Ki SERT Ki Selectivity
Compound

(nM) (nM) (nM) (nM) (1A vs 2A)
5-MeO-DMT 19-3.0 200 - 1000 ~1500 2184 High 1A Bias

Moderate 2A
4-MeO-DMT 235 68 - 1300 340 >10,000 _

Bias
5-MeO-MiPT 60 160 - ~3000 Balanced
Bufotenine ~100 14 - - High 2A Bias

Balanced/Hig
LSD (Ref) 11 2.9 23

h Potency

Note: While 5-MeO-DMT has a lower binding affinity (higher Ki) for 5-HT2A compared to LSD, it
acts as a Full Agonist in functional assays (high Emax), whereas LSD is a partial agonist.

Signaling Pathways

The "atypical" nature of 5-MeO-DMT arises from its massive stimulation of 5-HT1A (Gi/o
coupled) alongside 5-HT2A (Gq coupled). This contrasts with classic psychedelics which
primarily drive the 5-HT2A pathway.[4][7]
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Figure 1: Dual signaling mechanism of 5-MeO-DMT showing simultaneous activation of Gi
(inhibitory) and Gq (excitatory) pathways.

Pharmacokinetics & Metabolism[4][5][9][10][11]
Metabolic Liability

The 5-methoxy group does not protect the ethylamine side chain from oxidative deamination.

 MAO-A: Rapidly converts 5-MeO-DMT into 5-methoxyindoleacetic acid (5-MIAA), rendering it
orally inactive without an MAOI (e.g., harmaline).

o CYP2D6: Performs O-demethylation to yield Bufotenine (5-HO-DMT).[6] Bufotenine is a
potent 5-HT2A agonist but has poor BBB permeability due to the polar hydroxyl group.

Safety Implications (Serotonin Toxicity)

Unlike classic psychedelics, 5-MeO-tryptamines carry a risk of serotonin toxicity (serotonin
syndrome) when combined with MAOIs or SSRIs. This is due to the combination of:

e Inhibition of SERT (Serotonin Transporter).
o Full agonism at post-synaptic receptors.

» Blockade of metabolic clearance (if MAOIs are used).
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Experimental Protocol: Synthesis & Validation

Method: Speeter-Anthony Tryptamine Synthesis (Optimized) Objective: Synthesis of 5-MeO-

DMT from 5-Methoxyindole.

Workflow Diagram

5-Methoxyindole

Step 1: Acylation
(Oxalyl Chloride, Et20, 0°C)

:

Intermediate:
Indole-3-glyoxalyl Chloride

:

Step 2: Amidation
(Dimethylamine HCI, NaOH)

:

Intermediate:
Indole-3-glyoxylamide

l

Step 3: Reduction
(LiAIH4, THF, Reflux)

Product:

5-MeO-DMT Freebase
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Figure 2: The Speeter-Anthony synthetic route, the industry standard for tryptamine production.

Step-by-Step Protocol

Step 1: Formation of the Glyoxylamide

Reagents: Dissolve 5-Methoxyindole (10 mmol) in anhydrous diethyl ether (50 mL).

Addition: Add oxalyl chloride (12 mmol) dropwise at 0°C under nitrogen atmosphere. The
reaction is exothermic; maintain temperature < 5°C.

Observation: A bright orange/red precipitate (glyoxalyl chloride) will form immediately. Stir for
1 hour.

Amidation: Introduce dimethylamine (gas or 40% aq. solution, excess) rapidly. The color will
shift to pale yellow.

Isolation: Filter the solid glyoxylamide, wash with water and ether. Dry in vacuo.

o Checkpoint: 1H NMR should show loss of Indole C-3 proton.

Step 2: Reduction to Amine

Setup: Suspend Lithium Aluminum Hydride (LiAIH4, 30 mmol) in anhydrous THF (100 mL) in
a flame-dried flask.

Addition: Add the dried glyoxylamide slowly (solid addition or Soxhlet extraction if solubility is
poor).

Reflux: Heat to reflux for 14—-24 hours. The amide carbonyl is reduced to the methylene
group.

Quench: Cool to 0°C. Use the Fieser method: Add x mL H20, x mL 15% NaOH, 3x mL H20.
Filter the granular precipitate.

Purification: Evaporate THF. Recrystallize the residue from hexane/ethyl acetate.

Validation Parameters:
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e Melting Point: 69-70°C (Freebase).
e Mass Spec: [M+H]+ = 219.15.
e 1H NMR (CDCI3): 6 3.85 (s, 3H, OMe), 2.35 (s, 6H, NMe2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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